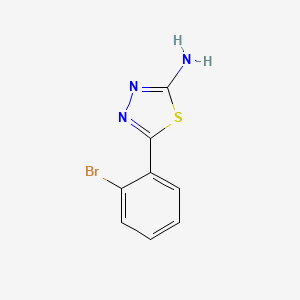
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Bromophenyl)-1H-tetrazole” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use . It is a 5-substituted 1H-tetrazole . It can be synthesized via silica-supported sulfuric acid-catalyzed [3+2] cycloaddition of nitriles and sodium azide .
Synthesis Analysis
The synthesis of “5-(2-Bromophenyl)-1H-tetrazole” involves the reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate. The reaction seems to be compatible with a range of functional groups .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate has been reported. The reaction seems to proceed via an efficient series of HBr eliminations .Applications De Recherche Scientifique
Noncovalent Interactions and Crystal Structure Analysis
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their crystal structures and noncovalent interactions. For instance, El-Emam et al. (2020) analyzed hybrid derivatives of this compound, focusing on quantum theory and intermolecular interaction energies. The study highlighted significant noncovalent interactions, particularly in compounds with halogen substitutions like bromine (El-Emam et al., 2020).
Molecular Co-crystal Formation
Smith and Lynch (2013) investigated the formation of molecular co-crystals involving this compound. Their research provided insights into hydrogen bonding and molecular interactions in the crystal structures of these co-crystals (Smith & Lynch, 2013).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the corrosion inhibition performance of various thiazole and thiadiazole derivatives, including this compound. Their work combined density functional theory calculations and molecular dynamics simulations to predict the inhibition performance against iron corrosion (Kaya et al., 2016).
Synthesis and X-ray Studies
Dani et al. (2013) explored the synthesis and characterization of various thiadiazol-2-amines, including their crystal structures and intramolecular interactions. Their research provides insight into the stability and molecular configurations of these compounds (Dani et al., 2013).
Acetylcholinesterase-Inhibition Activities
Zhu et al. (2016) synthesized derivatives of this compound and tested their acetylcholinesterase-inhibition activities, which are relevant in the context of neurodegenerative diseases (Zhu et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “5-(2-Bromophenyl)-1H-tetrazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Propriétés
IUPAC Name |
5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRTXCXQYJBPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2470306.png)

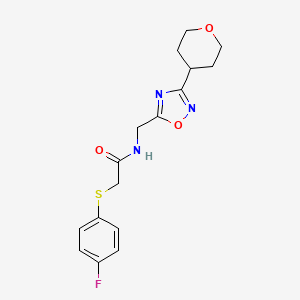
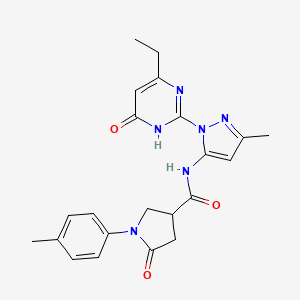
![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)
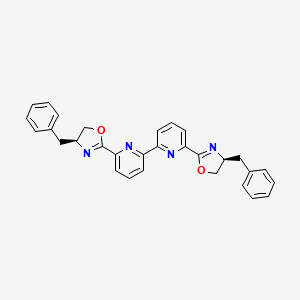
![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)
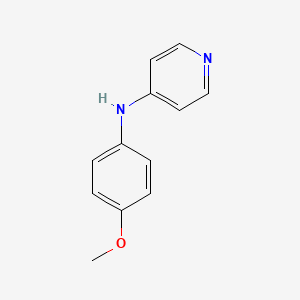
![3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2470320.png)
![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)